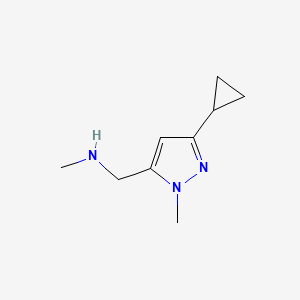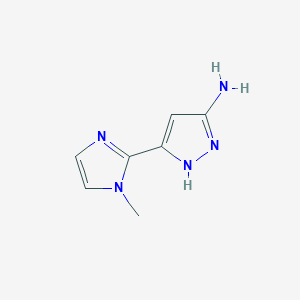
4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C6H6F3IN2. It is characterized by the presence of iodine, methyl, and trifluoroethyl groups attached to a pyrazole ring. This compound is primarily used in research and development settings.
Métodos De Preparación
The synthesis of 4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the iodination of a pyrazole precursor followed by the introduction of the trifluoroethyl group under specific reaction conditions. Industrial production methods may vary, but they generally involve similar steps with optimization for large-scale synthesis.
Análisis De Reacciones Químicas
4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of trifluoroethyl and iodine substituents on biological systems.
Medicine: It is investigated for potential therapeutic applications due to its unique chemical properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom may participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar compounds to 4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine include:
4-iodo-5-methyl-1H-pyrazole: Lacks the trifluoroethyl group, resulting in different chemical properties.
5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine: Lacks the iodine atom, affecting its reactivity and binding properties.
4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine: Lacks the methyl group, altering its steric and electronic characteristics.
The uniqueness of this compound lies in the combination of these substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1354704-16-7 |
|---|---|
Fórmula molecular |
C6H7F3IN3 |
Peso molecular |
305.04 |
Nombre IUPAC |
4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-amine |
InChI |
InChI=1S/C6H7F3IN3/c1-3-4(10)5(11)12-13(3)2-6(7,8)9/h2H2,1H3,(H2,11,12) |
Clave InChI |
VMFVDGPDPRLJLQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(F)(F)F)N)I |
SMILES canónico |
CC1=C(C(=NN1CC(F)(F)F)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate](/img/structure/B3047057.png)

![5,5-Dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid](/img/structure/B3047059.png)






